molecular formula C21H27NO6 B12140565 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12140565
M. Wt: 389.4 g/mol
InChI Key: UQSKGVZIVHAJCY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. The starting materials might include chromen derivatives and beta-alanine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield a more oxidized chromen derivative, while reduction might yield a more reduced form of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. This might include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate
  • 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-valinate

Uniqueness

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific structural features, such as the presence of the chromen ring and the tert-butoxycarbonyl-protected beta-alanine moiety. These features might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C21H27NO6/c1-6-7-16-13(2)15-9-8-14(12-17(15)27-19(16)24)26-18(23)10-11-22-20(25)28-21(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,25)

InChI Key

UQSKGVZIVHAJCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OC(C)(C)C)OC1=O)C

Origin of Product

United States

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